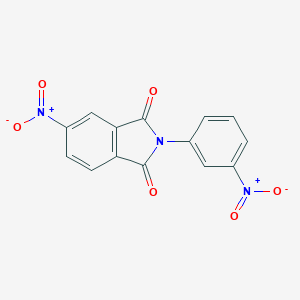
5-Nitro-2-(3-nitrophenyl)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitro-2-(3-nitrophenyl)isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(3-nitrophenyl)isoindole-1,3-dione typically involves multi-step organic reactions. One common method is the nitration of a precursor isoindole compound followed by the introduction of a nitrophenyl group. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid, and the reactions are usually carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions. The process would require stringent control of reaction parameters to maximize yield and purity. Industrial methods might also incorporate continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The nitro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, thiols.
Major Products Formed
Oxidation Products: Nitro derivatives with higher oxidation states.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with various functional groups replacing the nitro groups.
科学的研究の応用
Chemistry
In chemistry, 5-Nitro-2-(3-nitrophenyl)isoindole-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
The compound and its derivatives could be investigated for their potential therapeutic applications. For example, they might serve as lead compounds in drug discovery programs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and dyes, due to its stable chemical structure and reactivity.
作用機序
The mechanism of action of 5-Nitro-2-(3-nitrophenyl)isoindole-1,3-dione depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro groups could play a crucial role in its reactivity and interaction with molecular targets.
類似化合物との比較
Similar Compounds
- 5-nitro-2-phenyl-1H-isoindole-1,3(2H)-dione
- 5-nitro-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
- 5-nitro-2-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
Compared to similar compounds, 5-Nitro-2-(3-nitrophenyl)isoindole-1,3-dione may exhibit unique reactivity due to the position and number of nitro groups. This can influence its chemical behavior, making it suitable for specific applications where other compounds might not be as effective.
特性
分子式 |
C14H7N3O6 |
|---|---|
分子量 |
313.22g/mol |
IUPAC名 |
5-nitro-2-(3-nitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7N3O6/c18-13-11-5-4-10(17(22)23)7-12(11)14(19)15(13)8-2-1-3-9(6-8)16(20)21/h1-7H |
InChIキー |
XVSPRQFWTJWFKB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


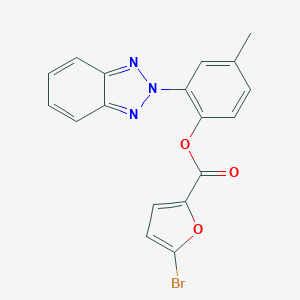
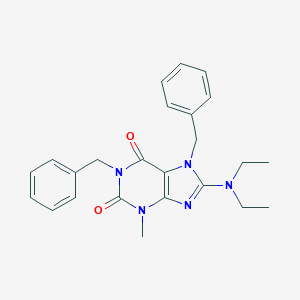
![3-methyl-8-[2-(1-methylethylidene)hydrazino]-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B414379.png)

![3-methyl-7-nonyl-8-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B414383.png)
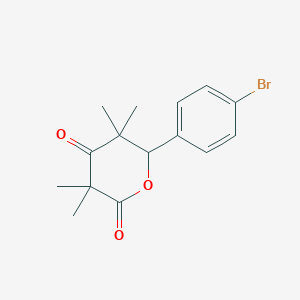
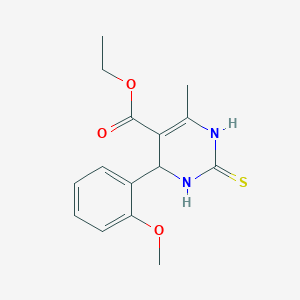
![Butyl 4-({6-[4-(butoxycarbonyl)anilino]-5-nitro-2-methyl-4-pyrimidinyl}amino)benzoate](/img/structure/B414386.png)
![N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine](/img/structure/B414390.png)
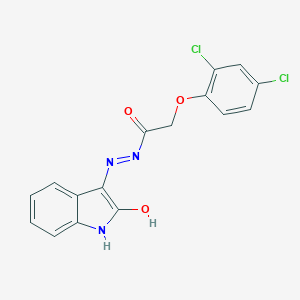
![N-[1-(1-azepanyl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide](/img/structure/B414394.png)
![4-tert-butyl-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B414395.png)
![2-[(3,4-Dimethoxybenzylidene)hydrazono] thiazolidin-4-one](/img/structure/B414398.png)
![2,2-DIMETHYL-5-[5-(2-NITROPHENYL)-2-FURYL]-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE](/img/structure/B414399.png)
